1-(2-Bromo-3-methylbenzoyl)azetidin-3-ol
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Overview
Description
1-(2-Bromo-3-methylbenzoyl)azetidin-3-ol is a chemical compound characterized by its unique structure, which includes a bromo-substituted benzoyl group attached to an azetidin-3-ol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-3-methylbenzoyl)azetidin-3-ol typically involves the following steps:
Bromination: The starting material, 2-methylbenzoic acid, undergoes bromination to form 2-bromo-3-methylbenzoic acid.
Activation: The carboxylic acid group of 2-bromo-3-methylbenzoic acid is activated using reagents such as thionyl chloride (SOCl2) to form the corresponding acid chloride.
Coupling Reaction: The activated acid chloride is then coupled with azetidin-3-ol under controlled conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound involves scaling up the above synthetic routes, ensuring consistent quality and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-3-methylbenzoyl)azetidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed to reduce the bromo-substituted benzoyl group.
Substitution: Substitution reactions can occur at the bromo and methyl positions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and various halides can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of the benzoyl group.
Reduction Products: Reduced forms of the bromo-substituted benzoyl group.
Substitution Products: Derivatives with different substituents at the bromo and methyl positions.
Scientific Research Applications
1-(2-Bromo-3-methylbenzoyl)azetidin-3-ol has found applications in various scientific research areas:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(2-Bromo-3-methylbenzoyl)azetidin-3-ol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
1-(2-Bromo-3-methylbenzoyl)azetidin-3-ol can be compared with other similar compounds, such as 1-(2-bromo-4-methylbenzoyl)azetidin-3-ol and 1-(2-bromo-5-methylbenzoyl)azetidin-3-ol. These compounds share structural similarities but differ in the position of the methyl group on the benzene ring, which can influence their chemical properties and biological activities.
Properties
IUPAC Name |
(2-bromo-3-methylphenyl)-(3-hydroxyazetidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c1-7-3-2-4-9(10(7)12)11(15)13-5-8(14)6-13/h2-4,8,14H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYAZZYATJJSAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)N2CC(C2)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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